molecular formula C6H6N2O4 B088516 (2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid CAS No. 14383-43-8

(2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid

Cat. No. B088516
CAS RN: 14383-43-8
M. Wt: 170.12 g/mol
InChI Key: QFUOATLPSKJDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrimidine acetic acid derivatives involves the condensation of various precursors like 5-fluorouracil-1-yl acetic acid with L- and D-alanine methyl esters, using coupling reagents such as N,N-diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), yielding products with considerable yields. These products are further hydrolyzed to obtain the corresponding acids (Xiong Jing, 2011).

Molecular Structure Analysis

The molecular structure of pyrimidine acetic acid derivatives is characterized by techniques such as 1H NMR, 13C NMR, IR, MS, and specific rotation measurements. These methods confirm the presence of the pyrimidine structure and the acetic acid moiety, providing insights into the chemical environment and the arrangement of atoms within the molecule.

Chemical Reactions and Properties

Pyrimidine acetic acid derivatives exhibit various chemical reactions, including regioselective interactions with β-dicarbonyl compounds, leading to the formation of hydrazones. The reaction outcomes depend on the structure of the reacting β-dicarbonyl component (S. Meshcheryakova & V. Kataev, 2014). These reactions showcase the reactivity of the pyrimidine ring and its ability to undergo modifications leading to different chemical entities.

Scientific Research Applications

  • Synthesis and Characterization : A study by Xiong Jing (2011) in "Chemical Research and Application" focuses on the synthesis and characterization of certain enantiomers of a compound closely related to (2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid, indicating the importance of this compound in synthetic chemistry (Xiong Jing, 2011).

  • Antitumor Activities : Another study by the same author in "Chemistry World" (2011) explores the antitumor activities of derivatives of (2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid. This indicates potential applications in cancer research and treatment (Xiong Jing, 2011).

  • Infrared Spectroscopy Applications : Wang Wei (2009) conducted research published in the "Chinese Journal of Spectroscopy Laboratory" on the synthesis of a novel compound related to (2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid, analyzed using IR spectroscopy. This study emphasizes the relevance of such compounds in spectroscopic analysis and material characterization (Wang Wei, 2009).

  • Selective Inhibition of Human Enzymes : Research in "ChemMedChem" by J. Hegemann and M. Groll (2015) discusses the use of a compound structurally similar to (2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid for selective inhibition of human enzymes related to diabetes, cancer, and inflammation (J. Hegemann, M. Groll, 2015).

  • Antimicrobial Activity : S. Meshcheryakova et al. (2015) in the "Pharmaceutical Chemistry Journal" explored the antimicrobial activity of certain compounds derived from a structure similar to (2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid, suggesting its potential in developing new antimicrobial agents (S. Meshcheryakova et al., 2015).

  • Anticonvulsant Activity Studies : A study by Wassim El Kayal et al. (2019) in "European journal of medicinal chemistry" highlights the anticonvulsant activities of derivatives of a compound related to (2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid, indicating its potential in developing new treatments for epilepsy and related conditions (Wassim El Kayal et al., 2019).

properties

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c9-4-1-2-7-6(12)8(4)3-5(10)11/h1-2H,3H2,(H,7,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUOATLPSKJDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368854
Record name (2,6-DIOXO-3,6-DIHYDROPYRIMIDIN-1(2H)-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid

CAS RN

14383-43-8
Record name 3,6-Dihydro-2,6-dioxo-1(2H)-pyrimidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14383-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-DIOXO-3,6-DIHYDROPYRIMIDIN-1(2H)-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid
Reactant of Route 2
Reactant of Route 2
(2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid
Reactant of Route 3
Reactant of Route 3
(2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid
Reactant of Route 4
Reactant of Route 4
(2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid
Reactant of Route 5
Reactant of Route 5
(2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid
Reactant of Route 6
Reactant of Route 6
(2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid

Citations

For This Compound
2
Citations
AL Khandazhinskaya, V Mercurio, AA Maslova… - Biochimie, 2021 - Elsevier
Despite the development of efficient anti–human immunodeficiency virus-1 (HIV-1) therapy, HIV-1 associated pathogens remain a major clinical problem. Human cytomegalovirus (CMV…
Number of citations: 1 www.sciencedirect.com
DA Babkov, AL Khandazhinskaya, AO Chizhov… - Bioorganic & Medicinal …, 2015 - Elsevier
The need for novel therapeutic options to fight herpesvirus infections still persists. Herein we report the design, synthesis and antiviral evaluation of a new family of non-nucleoside …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.